1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid
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Overview
Description
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid is a chemical compound that belongs to the class of azetidines and pyrazoles It is characterized by its unique structure, which includes an azetidine ring, a pyrazole ring, and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid typically involves multiple steps, starting with the construction of the azetidine ring followed by the introduction of the pyrazole and carboxylic acid functionalities. Common synthetic routes include:
Aza-Michael Addition: This method involves the addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates.
Cyclization Reactions: Cyclization reactions are employed to form the pyrazole ring from appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to replace certain atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole-5-carboxylic acid derivatives, while reduction of the azetidine ring can result in the formation of azetidine-3-yl derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetic acid moiety enhances the compound's stability and bioavailability, allowing it to effectively bind to its targets. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring but may have different substituents or functional groups.
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents or functional groups.
Trifluoroacetic acid derivatives: These compounds contain the trifluoroacetic acid moiety but may have different core structures.
The uniqueness of this compound lies in its combination of the azetidine and pyrazole rings, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(azetidin-3-yl)pyrazole-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.C2HF3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,11,12);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFQQIVNZNCCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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